

A Comprehensive Technical Guide to the Physical Properties of Sulfamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfamic acid*

Cat. No.: *B1682700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamic acid (H_3NSO_3), also known as amidosulfonic acid, is a strong inorganic acid with a unique combination of properties that make it a versatile reagent in various scientific and industrial applications, including in the pharmaceutical sector. This technical guide provides an in-depth overview of the physical properties of **sulfamic acid**, with a particular focus on their dependence on temperature. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where a thorough understanding of this compound's behavior is crucial.

General Physical Properties

Sulfamic acid is a white, odorless, non-hygroscopic crystalline solid at room temperature.[1][2] [3] It is moderately soluble in water and exists as a zwitterion in the solid state.[3][4] Unlike many other strong acids, it is stable and can be handled more safely in its solid form.[1]

Quantitative Physical Properties as a Function of Temperature

The physical properties of **sulfamic acid**, both in its solid state and in aqueous solutions, are significantly influenced by temperature. The following tables summarize the key quantitative data available in the literature.

Table 1: General Physical Constants of Sulfamic Acid

Property	Value	Reference
Molar Mass	97.09 g/mol	[4]
Melting Point	205 °C (decomposes)	[2][3][4]
Decomposition Temperature	Starts at 205 °C	[4][5]
Density (solid, at 25 °C)	2.15 g/cm³	[4]

Table 2: Solubility of Sulfamic Acid in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 g H ₂ O)
0	14.7
10	18.5
20	21.3
30	26.1
40	29.5
50	32.8
60	37.1
70	41.9
80	47.1

Data sourced from various chemical handbooks and literature.

Table 3: Density of Aqueous Sulfamic Acid Solutions at Different Temperatures and Concentrations

Normality (N)	Temperature (°C)	Density (g/cm³)
1	25	1.045
2	25	1.090
4	25	1.180
1	50	1.035
2	50	1.075
4	50	1.160

Data adapted from a study by
Mazza et al.

Table 4: Viscosity of Aqueous Sulfamic Acid Solutions at Different Temperatures and Concentrations

Normality (N)	Temperature (°C)	Viscosity (cP)
1	25	1.15
2	25	1.35
4	25	1.80
1	50	0.85
2	50	1.00
4	50	1.30

Data adapted from a study by
Mazza et al.

Note: Data on the thermal expansion and specific heat capacity of solid **sulfamic acid** as a function of temperature are not readily available in the reviewed literature.

Thermal Decomposition

Sulfamic acid begins to decompose at its melting point of 205 °C.[4][5] At higher temperatures, the decomposition proceeds to yield water, sulfur trioxide, sulfur dioxide, and nitrogen.[4] The decomposition can be influenced by the presence of other substances and the heating rate.

Crystal Structure

Under ambient conditions, **sulfamic acid** crystallizes in the orthorhombic space group Pbca.[6] The crystal structure consists of zwitterionic $\text{H}_3\text{N}^+\text{SO}_3^-$ molecules linked by a network of hydrogen bonds. While studies on the crystal structure at low temperatures exist, detailed investigations on the continuous variation of lattice parameters with temperature are limited.

Experimental Protocols

This section outlines the methodologies for determining some of the key physical properties of **sulfamic acid**.

Determination of Sulfamic Acid Concentration by Acid-Base Titration

This method is suitable for determining the purity of a **sulfamic acid** sample or the concentration of its solution.

Protocol:

- Accurately weigh a sample of **sulfamic acid** (approximately 0.8 g for a 0.1 M solution) and dissolve it in deionized water in a volumetric flask (e.g., 250 mL).
- Pipette a known volume of the **sulfamic acid** solution (e.g., 25 mL) into an Erlenmeyer flask.
- Add a few drops of a suitable indicator, such as methyl orange or phenolphthalein.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, as indicated by a color change.
- Record the volume of the titrant used.

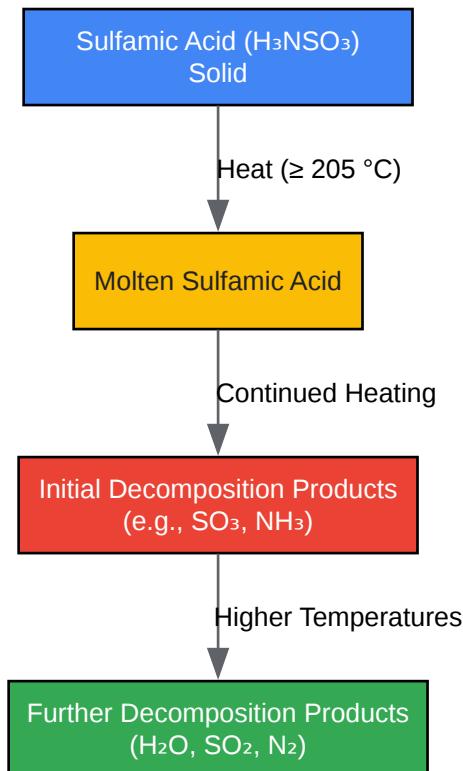
- Calculate the concentration of the **sulfamic acid** solution using the formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of the **sulfamic acid** solution, and M_2 and V_2 are the molarity and volume of the NaOH solution.

Measurement of Density of Aqueous Solutions

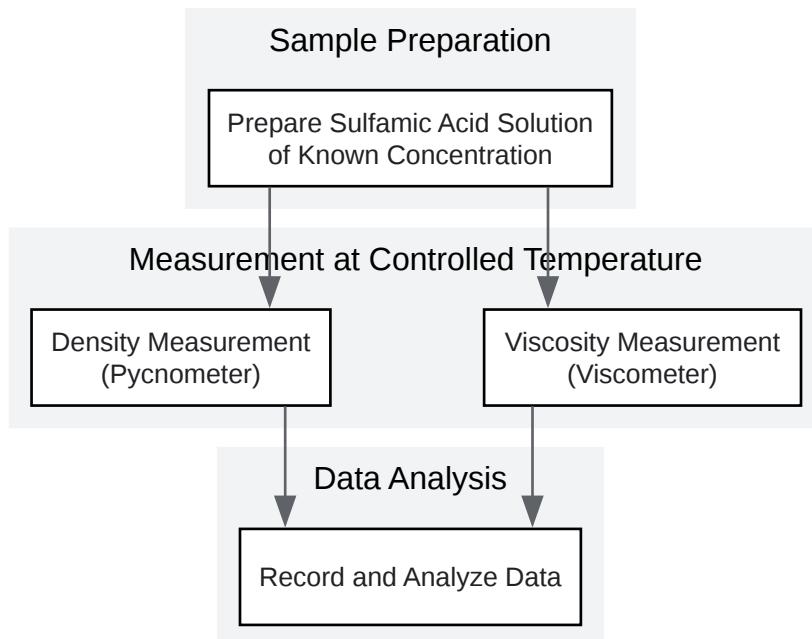
Protocol:

- Calibrate a pycnometer (a flask with a specific volume) by determining the weight of the empty pycnometer and the weight when filled with deionized water at a known temperature.
- Prepare aqueous solutions of **sulfamic acid** at the desired concentrations.
- Fill the calibrated pycnometer with the **sulfamic acid** solution and bring it to the desired temperature in a water bath.
- Wipe the outside of the pycnometer dry and weigh it.
- The density of the solution is calculated by dividing the mass of the solution by the volume of the pycnometer.

Measurement of Viscosity of Aqueous Solutions


Protocol:

- Use a calibrated viscometer, such as an Ostwald viscometer.
- Introduce a precise volume of the **sulfamic acid** solution into the viscometer.
- Place the viscometer in a constant-temperature bath until the solution reaches thermal equilibrium.
- Measure the time it takes for the liquid to flow between two marked points on the viscometer.
- The viscosity of the solution can be calculated by comparing its flow time to that of a reference liquid with a known viscosity (e.g., water) at the same temperature, using the viscometer's calibration constant.


Visualizations

The following diagrams illustrate key concepts related to the properties and behavior of **sulfamic acid**.

Thermal Decomposition Pathway of Sulfamic Acid

General Workflow for Physical Property Measurement

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfamic acid - Sciencemadness Wiki [sciemadness.org]
- 2. SULFAMIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. SULFAMIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 5. datapdf.com [datapdf.com]
- 6. A Piezoelectric Ionic Cocrystal of Glycine and Sulfamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Sulfamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682700#physical-properties-of-sulfamic-acid-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com